1,3-Bis(3,3-dinitrobutyl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N6O9 |
|---|---|
Molecular Weight |
352.26 g/mol |
IUPAC Name |
1,3-bis(3,3-dinitrobutyl)urea |
InChI |
InChI=1S/C9H16N6O9/c1-8(12(17)18,13(19)20)3-5-10-7(16)11-6-4-9(2,14(21)22)15(23)24/h3-6H2,1-2H3,(H2,10,11,16) |
InChI Key |
KGVZGUMDTZCSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(=O)NCCC(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Bis 3,3 Dinitrobutyl Urea and Analogous Structures
Precursor Synthesis and Derivatization
The creation of the final urea (B33335) structure is contingent upon the availability of appropriately functionalized starting materials. The synthesis of the 3,3-dinitrobutyl backbone and its conversion into a reactive form for urea formation are critical initial phases.
The foundational 3,3-dinitrobutyl group is typically assembled through a sequence of organic reactions. A notable pathway involves the synthesis of 3,3-dinitro-1-butanol, which serves as a versatile starting point. One documented synthesis of a related compound, 3,3-dinitrobutyl acrylate, begins with 3,3-dinitro-1-butanol, which is itself prepared through a complex series of reactions including oxidative-nitration, Michael addition, hydrolysis, decarboxylative-bromination, nucleophilic addition, and alcoholysis. umd.edu The resulting 3,3-dinitro-1-butanol can then be further functionalized. For instance, it can undergo direct esterification with acrylic acid to yield the corresponding acrylate. umd.edu For the purpose of synthesizing 1,3-Bis(3,3-dinitrobutyl)urea, this butanol precursor would typically be converted into 3,3-dinitrobutylamine or a derivative thereof.
To construct the urea moiety, the precursor amine (3,3-dinitrobutylamine) must be reacted with a suitable carbonyl source, or it must be converted into a more reactive intermediate, typically an isocyanate.
Isocyanate Formation: The conversion of a primary amine to an isocyanate is a classic strategy. This can be achieved through several methods:
Phosgene (B1210022) and Equivalents: The reaction of amines with the highly toxic phosgene or safer phosgene substitutes (e.g., triphosgene, diphosgene) is a traditional route to isocyanates. nih.gov
Rearrangement Reactions: Curtius, Hofmann, and Lossen rearrangements provide pathways to isocyanates from acyl azides, primary amides, and hydroxamic acids, respectively, avoiding the use of phosgene. nih.govorganic-chemistry.org For example, a one-pot protocol for preparing urea-containing peptidomimetics utilizes a Curtius rearrangement. nih.gov
Activated Amine Intermediates: An alternative to forming an isocyanate involves activating the amine itself. The reaction of an amine with 1,1'-carbonyldiimidazole (B1668759) (CDI) generates a reactive carbamoyl-imidazole intermediate. neicon.runih.gov This intermediate readily reacts with a second amine to form the urea bond, a method that is particularly useful for synthesizing unsymmetrical ureas but is also applicable to symmetrical structures. neicon.ru
Urea Formation Strategies
With the necessary precursors and reactive intermediates in hand, the final urea linkage can be formed. The choice of strategy often depends on the desired purity, scale, and safety considerations.
The most prevalent method for synthesizing 1,3-disubstituted ureas is the condensation reaction between an isocyanate and a primary or secondary amine. neicon.runih.gov To form a symmetrical urea like this compound, two primary approaches are common:
Reaction of Amine with a Carbonyl Source: Two equivalents of 3,3-dinitrobutylamine can be reacted with one equivalent of a carbonylating agent such as phosgene or CDI.
Reaction of Isocyanate with Amine/Water: One equivalent of 3,3-dinitrobutyl isocyanate can be reacted with one equivalent of 3,3-dinitrobutylamine. Alternatively, controlled hydrolysis of the isocyanate can also lead to the formation of the symmetrical urea. cardiosomatics.ru
These condensation reactions are fundamental in organic synthesis. For instance, various 1,3-disubstituted ureas containing polycyclic fragments have been synthesized with yields up to 82-96% using the isocyanate-amine reaction pathway. neicon.rucardiosomatics.ru
| Reactant 1 | Reactant 2 | Carbonyl Source | Product | General Yields | Reference |
|---|---|---|---|---|---|
| Amine (2 eq.) | - | Phosgene or Triphosgene | Symmetrical Urea | Variable | nih.gov |
| Amine (2 eq.) | - | 1,1'-Carbonyldiimidazole (CDI) | Symmetrical Urea | Up to 94% | neicon.ru |
| Isocyanate (1 eq.) | Amine (1 eq.) | - | Symmetrical Urea | Up to 82% | nih.gov |
| Isocyanate (1 eq.) | Water (catalytic) | - | Symmetrical Urea | 47% | cardiosomatics.ru |
Beyond direct condensation, several other methods have been developed to form the urea linkage, often providing advantages in terms of safety or reaction conditions.
Tandem Staudinger–Aza-Wittig Reaction: This modern, one-pot, two-step process converts an azide (B81097) into a urea. The reaction involves the formation of an isocyanate intermediate from an azide using a phosphine (B1218219) reagent (e.g., polymer-bound diphenylphosphine) under carbon dioxide pressure, which is then reacted with an amine. beilstein-journals.org This protocol has been optimized using microwave irradiation to achieve high yields efficiently. beilstein-journals.org
Desulfurization Self-Condensation: Symmetrical N,N'-disubstituted ureas can be prepared via the self-condensation of isothiocyanates. This reaction is conducted in water and is mediated by di-tert-butyl peroxide (DTBP), offering a more environmentally friendly approach. tandfonline.com
Carbonylations with CO2 or COS: Direct carbonylation of amines using carbon dioxide (CO2) or carbonyl sulfide (B99878) (COS) represents a greener alternative to phosgene-based methods. These reactions often require specific catalysts to proceed efficiently. organic-chemistry.orgtandfonline.com
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters, including temperature, solvent, catalysts, and reactant concentrations.
Temperature: Reaction temperature is a critical factor. In one study on amidation, increasing the temperature from ambient to 150°C raised the product yield from 3% to 32% even without a catalyst. researchgate.net Microwave-assisted syntheses of ureas have been successfully conducted at temperatures between 50°C and 70°C, leading to complete conversions in as little as 1.5 hours. beilstein-journals.org
Solvents: The choice of solvent can significantly influence reaction outcomes. While some modern methods favor sustainable "on-water" conditions organic-chemistry.org, organic solvents like toluene (B28343), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are commonly used. beilstein-journals.org In a comparative study, MeCN and toluene provided higher conversions for isocyanate formation than THF or DMF. beilstein-journals.org Solvent-free conditions are also an option, though they may sometimes result in slightly lower yields compared to solvent-based systems. researchgate.net
Catalysts and Bases: The use of catalysts and bases can be essential for driving the reaction to completion. In a solvent-free amidation, the addition of a K2CO3 base increased the yield, while using a stronger base like NaH resulted in the highest yield of 80%. researchgate.net For urea synthesis from amines and CO2, catalysts such as cesium benzotriazolide have proven effective. tandfonline.com
Reactant Stoichiometry: The ratio of reactants must be precisely controlled. For example, in the synthesis of unsymmetrical ureas using CDI, the order of addition and the stoichiometry of the two different amines are crucial to prevent the formation of unwanted symmetrical by-products. neicon.runih.gov For on-DNA synthesis of ureas, screening various equivalents of the isocyanate substrate was a key step in optimizing the coupling yield. researchgate.net
| Parameter | Condition A | Condition B | Condition C | Outcome/Observation | Reference |
|---|---|---|---|---|---|
| Temperature | 25 °C | 70 °C | 90 °C | Complete conversion was achieved at 70°C in toluene. | beilstein-journals.org |
| Solvent | Toluene | Acetonitrile (MeCN) | THF | Toluene and MeCN gave higher conversions than THF. | beilstein-journals.org |
| Base | None | K₂CO₃ | NaH | Yield increased from 32% (no base) to 80% (NaH). | researchgate.net |
| Method | Oil Bath (Conventional) | Microwave Reactor | Parr Reactor (Scale-up) | Microwave offered full conversion in 1.5 hours. | beilstein-journals.org |
Scale-Up Considerations for Laboratory to Pilot Production
The transition of synthetic protocols for energetic materials like this compound from the laboratory bench to a pilot plant is a critical phase that involves more than a simple multiplication of reagent quantities. catsci.com This process is fraught with challenges related to safety, process control, and product consistency. osti.gov Pilot-scale production serves as an essential intermediate step to identify and mitigate risks before committing to full-scale manufacturing. osti.govaesys.biz Key considerations involve a thorough analysis of chemical and physical parameters, equipment selection, and the implementation of robust process controls. catsci.combiolink.com
A primary concern during the scale-up of nitrated compounds is the management of reaction exotherms. catsci.com The heat generated by a reaction increases with the cube of the reactor's dimension (volume), while the heat dissipation capacity, which is dependent on the surface area, only increases by the square. catsci.com This disparity in the surface-area-to-volume ratio means that heat removal becomes significantly less efficient at a larger scale, increasing the risk of thermal runaway. catsci.com Therefore, a critical aspect of scaling up the synthesis of this compound is the precise control of temperature.
Table 1: Reactor Scale and Heat Transfer Characteristics
| Parameter | Laboratory Scale | Pilot Scale |
| Reactor Volume | 1 L | 100 L |
| Surface Area | 0.06 m² | 2.15 m² |
| Surface Area to Volume Ratio | 60:1 | 21.5:1 |
| Typical Heat-up/Cool-down Time | Minutes | Hours |
This table illustrates the significant decrease in the surface-area-to-volume ratio as production moves from a laboratory to a pilot scale, highlighting the challenge of thermal management.
To address these thermal management challenges, pilot plants employ specialized reactors with advanced cooling systems and precise temperature monitoring. aesys.biz The transition from laboratory glassware to pilot-scale reactors, often constructed from stainless steel or other robust materials, also requires re-evaluation of reaction kinetics and mixing efficiency. osti.govbiolink.com
Another significant consideration is the handling and addition of reagents. In a laboratory setting, reagents might be added quickly. However, at the pilot scale, controlled, slow addition of reactants, such as the precursor amine to a phosgene equivalent or isocyanate, is crucial to maintain temperature and concentration profiles. The choice of reagents themselves may need to be reconsidered for safety, cost, and availability at larger quantities. catsci.com
Physical agitation and mixing also change dramatically with scale. catsci.com Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions, reduced yield, and potential safety hazards. Pilot plant reactors are equipped with sophisticated agitation systems designed to ensure homogeneity throughout the reaction mixture. aesys.biz
Table 2: Comparison of Process Parameters: Laboratory vs. Pilot Scale
| Parameter | Laboratory Synthesis | Pilot Production | Rationale for Change |
| Batch Size | 10-100 g | 5-20 kg | To produce sufficient material for testing and evaluation. aesys.bizlanl.gov |
| Reaction Vessel | Glass flask | Jacketed steel reactor | Enhanced heat transfer, pressure tolerance, and durability. osti.gov |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (e.g., turbine) | To ensure effective mixing in a larger volume. catsci.com |
| Reagent Addition | Manual (e.g., dropping funnel) | Automated dosing pumps | For precise control over reaction rate and temperature. aesys.biz |
| Temperature Control | Oil/water bath | Integrated heating/cooling jacket | To manage significant exotherms and maintain process safety. catsci.com |
| Purification Method | Recrystallization from solvent | Controlled crystallization/Filtration | To handle larger volumes and ensure consistent particle size. lanl.gov |
The purification of the final product also presents scale-up challenges. Laboratory-scale recrystallization may not be practical or efficient for kilograms of material. Pilot production often involves developing and optimizing controlled crystallization processes to ensure the desired particle size distribution and purity of this compound, which are critical for its performance characteristics as an energetic material. lanl.gov This may involve the use of specialized filtration and drying equipment suitable for larger quantities. aesys.biz
Furthermore, the entire pilot-scale process must be designed with safety and environmental considerations at the forefront. This includes engineering controls to handle potentially toxic or hazardous reagents and byproducts, as well as waste treatment protocols. catsci.com National laboratories and specialized companies in energetic materials have established dedicated pilot plant facilities to address these unique challenges, ensuring that the transition from laboratory discovery to larger-scale production is conducted safely and effectively. osti.govlanl.govllnl.gov
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
Despite a comprehensive search for advanced structural and spectroscopic data, specific experimental details for the chemical compound this compound are not available in the reviewed scientific and technical literature.
Searches for detailed research findings on the Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and Mass Spectrometry (MS) of this compound did not yield specific data such as chemical shifts, vibrational frequencies, or fragmentation patterns. This includes a lack of high-resolution ¹H and ¹³C NMR spectra, as well as data from advanced techniques like 2D NMR or ¹⁵N NMR for this particular compound.
While general information exists for related chemical structures, such as urea derivatives and compounds containing dinitrobutyl moieties (e.g., bis(3,3-dinitrobutyl)formal), and for the spectroscopic techniques themselves, the explicit data required to construct a detailed analysis as outlined is not present in the public domain.
Therefore, it is not possible to provide the requested in-depth article focusing solely on the spectroscopic characterization of this compound with the required data tables and detailed research findings.
Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Bis 3,3 Dinitrobutyl Urea
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide invaluable information on the molecular conformation of 1,3-Bis(3,3-dinitrobutyl)urea, including bond lengths, bond angles, and torsional angles. Furthermore, SCXRD reveals the intricate details of the crystal packing, such as intermolecular interactions like hydrogen bonding, which are pivotal in governing the physical properties of the material.
For a compound like this compound, obtaining a suitable single crystal is the first and often most challenging step. Crystallization from various solvents or solvent mixtures would be explored to yield a crystal of sufficient size and quality for diffraction analysis.
Once a suitable crystal is obtained and analyzed, the resulting data would be presented in a crystallographic information file (CIF). This file contains a wealth of information, including the crystal system, space group, and unit cell dimensions. A hypothetical data table for this compound, based on typical values for organic compounds, is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C9H16N6O9 |
| Formula Weight | 352.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 18.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1550 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.51 |
Advanced Diffraction Techniques for Polycrystalline Samples
In cases where suitable single crystals cannot be grown, advanced diffraction techniques for polycrystalline (powder) samples become indispensable. Powder X-ray diffraction (PXRD) is the most common of these methods. While PXRD provides less detailed structural information than SCXRD, it is a powerful tool for phase identification, purity assessment, and the determination of unit cell parameters.
For this compound, a PXRD pattern would consist of a series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal structure. The positions and intensities of these peaks serve as a fingerprint for the compound.
Advanced analysis of PXRD data, such as Rietveld refinement, can be used to refine the crystal structure if a reasonable starting model is available. Other advanced techniques, like high-resolution synchrotron powder diffraction, can provide data of sufficient quality to solve crystal structures from powder samples, a method that would be highly applicable to a material like this compound if single crystals prove elusive.
Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 80 |
| 22.1 | 4.02 | 65 |
| 25.8 | 3.45 | 30 |
Computational Chemistry and Theoretical Investigations of 1,3 Bis 3,3 Dinitrobutyl Urea
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of 1,3-Bis(3,3-dinitrobutyl)urea. These methods, rooted in quantum mechanics, provide insights into the molecule's geometry, stability, and electronic properties, which are paramount for an energetic compound.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations are instrumental in predicting its three-dimensional structure, bond lengths, bond angles, and dihedral angles. The optimized molecular geometry provides a foundational understanding of the molecule's shape and steric interactions.
Beyond molecular geometry, DFT is extensively used to probe the electronic properties that govern the reactivity and energy content of this compound. Key electronic properties that are typically calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich and electron-deficient regions, which are susceptible to electrophilic and nucleophilic attacks, respectively. For an energetic material, the MEP can indicate regions of positive potential, often associated with the presence of nitro groups, which are crucial for understanding its sensitivity and detonation properties.
Natural Bond Orbital (NBO) analysis: NBO analysis provides insights into the bonding interactions, charge distribution, and intramolecular delocalization of electron density. This analysis can quantify the strength of bonds and identify hyperconjugative interactions that contribute to molecular stability.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -3.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 4.5 D | Influences intermolecular interactions and solubility. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT study.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, are known for their high accuracy, albeit at a greater computational expense compared to DFT.
For energetic materials like this compound, ab initio calculations are particularly valuable for obtaining highly accurate predictions of energetic properties, such as:
Heats of formation: The heat of formation is a fundamental thermochemical property that is crucial for calculating the energy release during detonation. High-level ab initio methods can provide benchmark values for heats of formation.
Bond dissociation energies (BDEs): BDEs are critical for understanding the initial steps of decomposition. The weakest bond in the molecule is often the trigger for the decomposition cascade. Ab initio methods can accurately predict the BDEs of various bonds within the this compound molecule, helping to identify the most likely initiation pathway.
Due to their computational demands, ab initio methods are often used to validate the results obtained from more computationally efficient methods like DFT or to study smaller fragments of the molecule in greater detail.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the system, capturing the motion of atoms and molecules over time. MD simulations are indispensable for studying the conformational landscape and intermolecular interactions of this compound, particularly in the condensed phase.
Key insights that can be gained from MD simulations include:
Conformational Analysis: The flexible butyl chains in this compound can adopt various conformations. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it packs in a crystal lattice or interacts with other molecules in a formulation.
Intermolecular Interactions: In the solid or liquid state, the properties of this compound are governed by intermolecular interactions, such as hydrogen bonds and van der Waals forces. MD simulations can provide a detailed picture of these interactions. For instance, the urea (B33335) moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of a network of hydrogen bonds that significantly influences the material's properties. The strength and nature of these interactions can be quantified through analyses like the radial distribution function (RDF).
Compatibility with Binders and Other Additives: this compound may be used as an energetic plasticizer in formulations with polymeric binders. MD simulations can be employed to assess the compatibility of the plasticizer with the binder by calculating the binding energy between the two components. A favorable binding energy suggests good miscibility and a stable formulation. Studies on nitrocellulose plasticized with various energetic plasticizers have demonstrated the utility of MD in predicting compatibility. figshare.comcolab.ws
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters for this compound, which can be invaluable for its characterization and identification.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with reasonable accuracy. By comparing the predicted spectrum with the experimental one, it is possible to confirm the molecular structure and assign the peaks to specific atoms in the molecule.
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can also be calculated using DFT. The calculated vibrational modes can be visualized to understand the nature of the atomic motions associated with each peak. This information is highly useful for interpreting experimental spectra and identifying the presence of specific functional groups, such as the nitro (NO₂) and urea (C=O) groups.
Table 2: Illustrative Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Assignment |
| C=O | 160.5 | 161.2 | Urea carbonyl |
| CH₂-N | 45.2 | 44.8 | Methylene adjacent to urea nitrogen |
| CH₂-C(NO₂)₂ | 35.8 | 36.5 | Methylene adjacent to dinitro carbon |
| C(NO₂)₂ | 110.1 | 109.5 | Carbon with two nitro groups |
| CH₃ | 20.3 | 20.9 | Terminal methyl group |
Note: The values in this table are for illustrative purposes to show how computational data would be presented and compared with experimental results.
Theoretical Studies of Reaction Mechanisms and Pathways (e.g., Synthesis, Decomposition)
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and decomposition of this compound.
Synthesis Pathways: The synthesis of this compound likely involves the reaction of 3,3-dinitrobutylamine with a carbonyl source. Computational studies can be used to explore different potential synthetic routes, identify the transition states of each elementary step, and calculate the activation energies. This information can help in optimizing the reaction conditions to improve the yield and selectivity of the desired product.
Decomposition Mechanisms: Understanding the decomposition pathways of an energetic material is of paramount importance for assessing its stability and safety. Theoretical studies can elucidate the initial steps of thermal decomposition. For this compound, potential initial decomposition steps include the homolytic cleavage of the C-NO₂ bond or the N-NO₂ bond (if N-nitro derivatives are considered), as well as intramolecular hydrogen transfer reactions. Quantum chemical calculations can determine the energy barriers for these different pathways, thereby identifying the most likely decomposition mechanism. Studies on the decomposition of urea and urea nitrate have shown that the presence of other molecules can catalyze the decomposition process. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Energetic Performance Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. In the context of energetic materials, QSAR/QSPR models can be developed to predict key performance parameters.
For a class of compounds including this compound, a QSAR model could be built to predict properties such as:
Impact sensitivity: This is a measure of the ease with which an energetic material can be initiated by impact.
Detonation velocity and pressure: These are key performance indicators of an explosive.
Density: The density of an energetic material is an important factor influencing its detonation performance.
To build a QSAR model, a set of molecular descriptors is calculated for each molecule in a training set. These descriptors can be derived from the molecular structure and can be of different types:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Quantum chemical descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moment, obtained from quantum chemical calculations.
Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the property of interest. Such models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of new energetic materials with desired properties. A study on QSPR models for predicting the impact sensitivity of nitroenergetic compounds has demonstrated the feasibility of this approach.
Table 3: Examples of Molecular Descriptors for QSAR Modeling of Energetic Compounds
| Descriptor Type | Example Descriptor | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based graph invariant. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
| Quantum Chemical | HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |
| Electronic | Dipole Moment | A measure of the polarity of the molecule. |
Decomposition Pathways and Thermal Stability Mechanisms of 1,3 Bis 3,3 Dinitrobutyl Urea
Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Decomposition Onset
Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edumdpi.com This method is essential for determining the thermal stability and decomposition characteristics of compounds like 1,3-Bis(3,3-dinitrobutyl)urea.
In a typical TGA experiment, the sample is heated at a constant rate, and the resulting mass loss is plotted against temperature. The TGA curve provides crucial information, including the onset temperature of decomposition, the temperature ranges of different decomposition stages, and the percentage of mass lost at each stage. etamu.edu For energetic materials, TGA reveals the initiation temperature of decomposition, which is a key indicator of thermal stability. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass change and helps to precisely identify the temperatures at which the decomposition rate is at its maximum. researchgate.net
For urea-based compounds, TGA studies often reveal a multi-stage decomposition process. researchgate.netresearchgate.net The initial mass loss in similar compounds is often associated with the breaking of weaker bonds and the release of small gaseous molecules. at.ua While specific TGA data for this compound is not extensively detailed in publicly available literature, the analysis of structurally related energetic compounds suggests that the initial decomposition would likely involve the scission of the C-N or N-NO2 bonds.
| Parameter | Description | Significance for this compound |
| Onset Temperature (T_onset) | The temperature at which significant mass loss begins. | Indicates the lower limit of thermal stability. A higher T_onset is generally desirable for handling and storage. |
| Decomposition Stages | Distinct steps in the TGA curve where mass loss occurs. | Suggests a multi-step decomposition mechanism, with different reactions occurring at different temperatures. |
| Residual Mass | The percentage of mass remaining at the end of the experiment. | Provides information about the formation of non-volatile decomposition products or char. |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Decomposition Enthalpies
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. qualitest.ae It is used to detect thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes. researchgate.net
When applied to this compound, a DSC thermogram would typically show an endothermic peak corresponding to its melting point, followed by one or more sharp exothermic peaks representing its decomposition. ardena.com The characteristics of these peaks provide vital information:
Melting Point (T_m): The temperature at which the substance transitions from solid to liquid. This is an intrinsic property of the pure compound.
Decomposition Peak Temperature (T_p): The temperature at which the rate of heat release during decomposition is maximal.
Decomposition Enthalpy (ΔH_d): The total heat released during decomposition, calculated from the area under the exothermic peak. A higher enthalpy indicates a more energetic material.
Studies on analogous energetic compounds show that decomposition often begins in the molten state. The DSC curve for this compound would be critical for understanding the energy release profile. For instance, research on similar energetic materials often shows that the decomposition process is complex, with multiple exothermic events that may overlap. researchgate.net
| DSC Parameter | Typical Data Obtained | Relevance to Thermal Hazard Assessment |
| Melting Point (T_m) | Endothermic peak temperature (°C) | Defines the phase change from solid to liquid. |
| Decomposition Onset (T_onset) | Start temperature of the exothermic peak (°C) | Indicates the temperature at which self-heating can begin. |
| Peak Decomposition Temp (T_p) | Temperature of maximum heat flow (°C) | Represents the point of maximum reaction rate under the experimental conditions. |
| Decomposition Enthalpy (ΔH_d) | Area under the exothermic peak (J/g or kJ/mol) | Quantifies the total energy released, a key parameter for assessing explosive power. |
Kinetic Studies of Thermal Decomposition
Kinetic analysis of thermal decomposition data provides quantitative parameters, such as activation energy and the pre-exponential factor, which describe the rate of decomposition. These parameters are essential for predicting the stability of the material under various temperature conditions.
Isoconversional methods, also known as model-free methods, are powerful tools for determining the activation energy (Ea) of a decomposition process as a function of the extent of conversion (α), without assuming a specific reaction model. csic.escsic.es This is particularly useful for complex, multi-step reactions where the mechanism may change as the reaction progresses. unipi.it
Common isoconversional methods include the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman methods. csic.es These methods utilize data from experiments conducted at multiple heating rates. By plotting a function of the temperature against the reciprocal of the temperature for a given conversion level, the activation energy can be calculated from the slope. A significant variation of Ea with α suggests a complex reaction mechanism. unipi.it For many energetic materials, the activation energy is not constant, indicating that multiple, competing reactions are occurring during decomposition. csic.es
Once the activation energy is determined, various reaction models can be fitted to the experimental data to elucidate the most probable decomposition mechanism. nih.gov Reaction models are mathematical functions, f(α), that describe the dependence of the reaction rate on the extent of conversion. These models can represent different physical processes, such as nucleation, geometric contraction, or diffusion.
By comparing the fits of different models, researchers can infer the controlling steps of the decomposition process. For solid-state reactions, this analysis helps to understand whether the decomposition is initiated on the surface of the crystals, proceeds via a phase boundary, or is governed by the diffusion of reactants or products. The combination of isoconversional methods and model fitting provides a comprehensive kinetic description of the thermal decomposition of this compound.
Mechanistic Investigations of Decomposition Products by Coupled Analytical Techniques (e.g., TG-MS, TG-FTIR)
To fully understand the decomposition pathway, it is crucial to identify the gaseous products evolved during the process. Coupled techniques, such as Thermogravimetry-Mass Spectrometry (TG-MS) and Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR), are invaluable for this purpose. researchgate.net
In a TG-MS or TG-FTIR experiment, the gases evolved from the sample in the TGA are continuously transferred to a mass spectrometer or an FTIR spectrometer for analysis. ardena.comnih.gov This provides real-time identification of the decomposition products as a function of temperature.
For a compound like this compound, one would expect the evolution of various gaseous species. Based on its structure, likely decomposition products would include:
Nitrogen oxides (NO, NO2)
Carbon dioxide (CO2) and carbon monoxide (CO)
Ammonia (NH3)
Water (H2O)
Isocyanic acid (HNCO), a common intermediate in urea (B33335) decomposition. at.uanih.gov
The identification of these products at different decomposition stages helps in postulating a detailed reaction mechanism, including the initial bond-breaking steps and subsequent secondary reactions. mdpi.com For example, the early detection of NO2 would suggest the initial cleavage of the C-NO2 bond.
Influence of Catalysts and Impurities on Thermal Decomposition Kinetics
The thermal stability and decomposition kinetics of energetic materials can be significantly altered by the presence of catalysts or impurities. aidic.it Certain metals, metal oxides, or organic compounds can lower the decomposition temperature and activation energy, thereby reducing the stability of the material.
For instance, studies on urea have shown that its decomposition can be influenced by the presence of various substances. core.ac.uk Similarly, for this compound, impurities from the synthesis process or degradation products could potentially act as catalysts for its decomposition. Acidic or basic impurities, for example, could catalyze the hydrolysis of the urea linkage. The compatibility of this compound with other materials it might contact during storage or application (e.g., metals, polymers) is therefore a critical area of study, often investigated using techniques like DSC to detect any changes in the decomposition profile.
Energetic Performance Assessment and Propellant/explosive Applications of 1,3 Bis 3,3 Dinitrobutyl Urea
Calculation of Detonation Parameters (Velocity, Pressure)
The detonation velocity (VoD) and detonation pressure (PCJ) are key indicators of an explosive's performance. These parameters are typically determined through experimental testing or theoretical calculations using specialized thermochemical codes. Such calculations rely on fundamental properties like the heat of formation and the density of the material.
For 1,3-Bis(3,3-dinitrobutyl)urea, no published experimental or calculated detonation velocity and pressure values were found. In the absence of specific data, a comparative analysis with other energetic materials containing the dinitrobutyl moiety or urea (B33335) backbone would be necessary to estimate its potential performance. For instance, the presence of four nitro groups suggests a significant energetic character. However, without knowledge of its crystal density and heat of formation, any estimation of its detonation parameters would be highly speculative.
Table 1: Detonation Parameter Data for this compound
| Parameter | Value | Source |
| Detonation Velocity (m/s) | Data Not Available | - |
| Detonation Pressure (GPa) | Data Not Available | - |
| Density (g/cm³) | Data Not Available | - |
Oxygen Balance Considerations in High-Energy Materials
The oxygen balance (OB) of an energetic material is a measure of the degree to which the explosive can be oxidized. It is calculated based on the elemental composition of the molecule and is a critical factor in determining the energy release and the composition of the detonation products. An oxygen balance of zero indicates that the explosive has exactly enough oxygen to completely oxidize all of its carbon and hydrogen to carbon dioxide and water.
The molecular formula for this compound is C9H16N6O9. Based on this formula, the oxygen balance can be calculated. A negative oxygen balance signifies a deficiency of oxygen, which is common in many organic explosives. This deficiency often leads to the formation of carbon monoxide and other incompletely oxidized products upon detonation, which can reduce the total energy output.
Table 2: Oxygen Balance of this compound
| Compound | Molecular Formula | Oxygen Balance (%) |
| This compound | C9H16N6O9 | Data Not Available for direct calculation in search results |
Heat of Formation and Energy Release Characteristics
The heat of formation (ΔHf) is a fundamental thermodynamic property that represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial parameter for calculating the energy release during detonation. A higher, more positive heat of formation generally indicates a more energetic material, as more energy is stored within the chemical bonds.
Specific data on the heat of formation for this compound is not available in the reviewed literature. Theoretical calculations using computational chemistry methods would be required to estimate this value. The energy release of an explosive is directly related to its heat of formation and the heat of formation of its detonation products.
Table 3: Thermochemical Data for this compound
| Parameter | Value |
| Heat of Formation (kJ/mol) | Data Not Available |
| Energy of Combustion (kJ/g) | Data Not Available |
| Energy of Detonation (kJ/g) | Data Not Available |
Integration into Propellant Formulations
Binder and Plasticizer Roles in Composite Propellants
There is no information in the public domain to suggest that this compound has been investigated or used as a binder or plasticizer in composite propellants. Its physical state (solid or liquid at ambient temperatures) and its compatibility with common propellant ingredients would be primary factors in determining its suitability for these roles.
Burning Rate Modification and Specific Impulse Enhancement
The burning rate of a solid propellant is a critical performance parameter. Additives can be used to modify the burning rate to meet specific mission requirements. Specific impulse (Isp) is a measure of the efficiency of a rocket or jet engine; a higher specific impulse means more thrust is generated for a given amount of propellant.
No studies were found that investigate the effect of this compound on the burning rate of propellants or its potential to enhance specific impulse. Such an evaluation would require its incorporation into propellant formulations and subsequent experimental testing.
Evaluation as a Component in Explosive Compositions
The suitability of a compound as a component in explosive compositions depends on a range of factors including its energetic performance, sensitivity to initiation (impact, friction, shock), thermal stability, and density.
There is no available information on the evaluation of this compound in explosive compositions. To be considered a viable explosive component, it would need to undergo extensive testing to characterize its performance and safety properties. Without such data, its potential utility in this area remains unknown.
Supramolecular Chemistry and Self Assembly of 1,3 Bis 3,3 Dinitrobutyl Urea Derivatives
Hydrogen Bonding Networks in Urea-Based Architectures
The urea (B33335) moiety is a powerful and highly directional motif for building supramolecular structures due to its capacity to form strong and specific hydrogen bonds. oup.comresearchgate.net The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. In N,N'-disubstituted ureas, this arrangement facilitates the formation of robust, one-dimensional hydrogen-bonded tapes or ribbons. acs.orgresearchgate.net
In the case of 1,3-Bis(3,3-dinitrobutyl)urea, the N-H protons are expected to be significantly more acidic, and therefore stronger hydrogen-bond donors, compared to those in simple alkyl ureas. This is due to the potent electron-withdrawing nature of the two nitro groups on each butyl chain. Studies on substituted ureas have shown that increasing the electron-withdrawing character of the substituents enhances the hydrogen-bond donor strength. rsc.org This increased acidity would lead to more stable and well-defined hydrogen-bonded networks.
The primary hydrogen bonding pattern in solid-state bis-urea compounds typically involves a bifurcated interaction where the two N-H groups from one molecule donate to the carbonyl oxygen of a neighboring molecule, leading to a chain-like assembly. researchgate.net These chains can then interact with adjacent chains, forming sheets or more complex three-dimensional architectures. In a polyurea-based gel polymer electrolyte, the abundance of hydrogen bonds was shown to significantly improve the interfacial stability of the material. nih.gov
Table 1: Comparison of Urea Derivative Properties
| Compound Type | Substituent Nature | Expected N-H Acidity | Primary H-Bonding Motif | Reference |
| Simple Aliphatic Ureas | Electron-donating/neutral alkyl | Low | N-H···O=C chains | researchgate.net |
| Aromatic Ureas | Electron-withdrawing aryl | Moderate to High | N-H···O=C chains, potential for π-π stacking | researchgate.netresearchgate.net |
| This compound (Predicted) | Strongly electron-withdrawing dinitroalkyl | High | Strong N-H···O=C chains | rsc.org |
Formation of Self-Assembled Structures (e.g., Gels, Crystals)
The strong, directional hydrogen bonding in bis-urea compounds is a primary driver for their self-assembly into higher-order structures like gels and crystals. oup.comresearchgate.net Low molecular weight gelators based on bis-urea derivatives can effectively immobilize solvents by forming extensive, self-assembled fibrillar networks. researchgate.net The process is often influenced by the nature of the solvent and the structure of the gelator, including the length and functionality of the side chains. researchgate.net
For this compound, the bulky and rigid nature of the dinitrobutyl groups would likely play a significant role in the packing and morphology of the resulting self-assembled structures. While long, flexible alkyl chains often promote gelation in non-polar solvents, the bulky dinitrobutyl groups might favor crystallization over the formation of entangled gel fibers. researchgate.net The synthesis of various bis-acylureas demonstrated that molecules with different end groups can self-organize into two-dimensional superstructures. nih.gov Single-crystal X-ray diffraction of these analogs revealed grid-like crystalline structures formed through biaxial hydrogen bonds with adjacent molecules. nih.gov
The crystallization of dinitro-containing compounds, which are often classified as energetic materials, is an area of significant research. The crystal morphology of compounds like 3,4-Dinitro-1H-pyrazole has been shown to be highly dependent on the solvent used for crystallization, which influences the interactions between the solute and solvent molecules and ultimately the final crystal shape. nih.gov It is reasonable to assume that the crystallization of this compound would be similarly sensitive to solvent conditions.
Investigation of Non-Covalent Interactions (e.g., π-π Stacking, Van der Waals Forces)
Beyond the dominant hydrogen bonding, other non-covalent interactions are crucial in dictating the final supramolecular architecture. In many energetic materials, weak interactions such as those between nitro groups (NO₂···π) and other van der Waals forces are key stabilizing factors in the crystal lattice. mdpi.com While this compound lacks aromatic rings for traditional π-π stacking, the numerous nitro groups introduce significant dipoles and potential for other types of electrostatic interactions.
In the crystal engineering of dinitro-based energetic cocrystals, intermolecular interactions like C-H···O and NO₂-π stacking have been identified as important contributors to lattice stability. mdpi.com The crystal structure of dinitroimidazole derivatives, for example, reveals a network of intermolecular hydrogen bonds and other close contacts that define their packing and density. rsc.org For this compound, the packing would be a delicate balance between the strong drive to form linear hydrogen-bonded urea tapes and the steric hindrance from the bulky dinitrobutyl groups. The van der Waals interactions between these bulky aliphatic groups and the dipole-dipole interactions involving the highly polar nitro groups would be critical in determining the three-dimensional arrangement of the hydrogen-bonded chains.
Table 2: Key Non-Covalent Interactions in Related Systems
| Interaction Type | Description | Relevance to this compound | Reference |
| N-H···O=C Hydrogen Bond | Primary interaction between urea moieties. | The fundamental driving force for self-assembly. | oup.comresearchgate.net |
| C-H···O Hydrogen Bond | Weak interaction between C-H donors and oxygen acceptors (e.g., from nitro or carbonyl groups). | Likely to contribute to the overall crystal packing and stability. | mdpi.com |
| Dipole-Dipole (NO₂) | Electrostatic interaction between polar nitro groups. | The high density of nitro groups suggests these interactions will be significant. | mdpi.com |
| Van der Waals Forces | General attractive forces between molecules. | Important for the packing of the aliphatic butyl chains. | mdpi.com |
Host-Guest Chemistry Potential with Dinitrobutyl Urea Scaffolds
Urea-based macrocycles and scaffolds are widely explored as receptors in host-guest chemistry, owing to their ability to bind anions and neutral guests through hydrogen bonding. For instance, a bis-urea-functionalized pillar nih.govarene was shown to encapsulate a dimethylformamide (DMF) molecule within its cavity, with strong hydrogen bonds between the urea N-H groups and the DMF guest. iucr.org
While this compound is an acyclic molecule, its self-assembled structures could potentially create cavities or channels capable of hosting small guest molecules. The well-defined hydrogen-bonded urea tapes can arrange in ways that leave voids, a phenomenon observed in crystalline urea, which is known to form clathrates. The electron-deficient nature of the dinitrobutyl groups might also create regions with a positive electrostatic potential, which could interact favorably with electron-rich guest species. However, the bulky nature of the side chains might sterically hinder the formation of accessible binding pockets, making its potential in host-guest chemistry less predictable without experimental data.
Stimuli-Responsive Supramolecular Systems
Supramolecular systems, held together by non-covalent bonds, can often be designed to be responsive to external stimuli such as temperature, pH, light, or the presence of specific chemical species. For example, some bis-urea derivatives form hydrogels that are thixotropic, meaning they are self-healing and can re-form after being mechanically disrupted. rsc.org
The strong, yet reversible, nature of the hydrogen bonds in this compound assemblies suggests a potential for stimuli-responsive behavior. Temperature changes would certainly modulate the strength and dynamics of the hydrogen bonds, potentially leading to reversible assembly and disassembly. Given the high acidity of the N-H protons, the addition of a strong base would deprotonate the urea, disrupting the hydrogen-bonding network and leading to the dissolution of any self-assembled structure. This deprotonation would be reversible upon re-acidification. While no specific studies on the stimuli-responsive nature of this particular compound exist, the fundamental properties of the bis-urea motif in the presence of highly electron-withdrawing groups strongly imply such potential.
Q & A
Q. How do solvent polarity and proticity affect the tautomeric equilibrium of this compound in solution-phase studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
